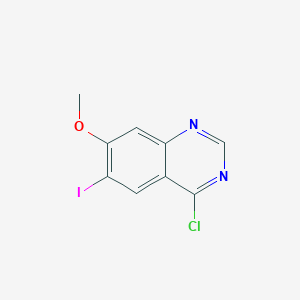
4-Chloro-6-iodo-7-methoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6ClIN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination and Iodination: The chlorination and iodination steps involve the selective halogenation of the quinazoline ring. Chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-6-iodo-7-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkynyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines can be used in substitution reactions, typically under reflux conditions in polar solvents like ethanol or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like tetrahydrofuran, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-iodo-7-methoxyquinazoline or 4-thio-6-iodo-7-methoxyquinazoline can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to 4-chloro-6-iodo-7-hydroxyquinazoline.
Coupling Products: Coupling reactions can yield various aryl or alkynyl derivatives of this compound.
科学研究应用
4-Chloro-6-iodo-7-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 4-Chloro-6-iodo-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.
相似化合物的比较
4-Chloro-6-iodo-7-methoxyquinazoline can be compared with other similar compounds, such as:
4-Chloro-6-methoxyquinazoline: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-6-methoxyquinazoline: Lacks the chlorine atom, which may influence its chemical properties and applications.
4-Chloro-7-methoxyquinazoline: Lacks the iodine atom at the 6-position, potentially altering its reactivity in coupling reactions.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse applications in scientific research.
属性
IUPAC Name |
4-chloro-6-iodo-7-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHUPXWUUVYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)
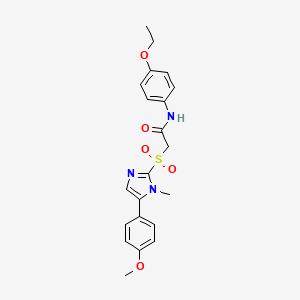
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one](/img/structure/B2410607.png)
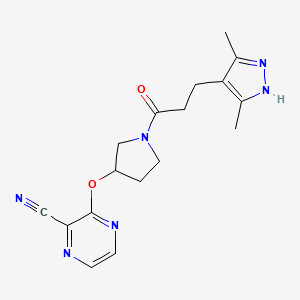
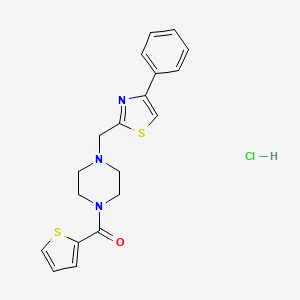
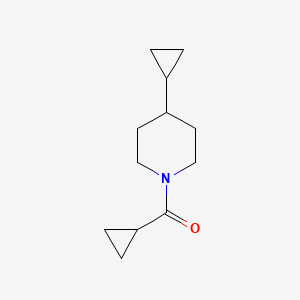
![2-[3-(4,5-Dichloroimidazol-1-yl)propyl]isoindole-1,3-dione](/img/structure/B2410612.png)
![2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2410613.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)
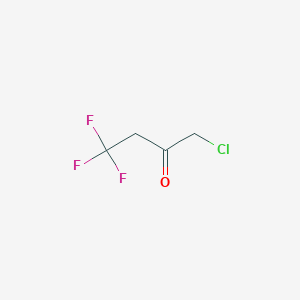
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
